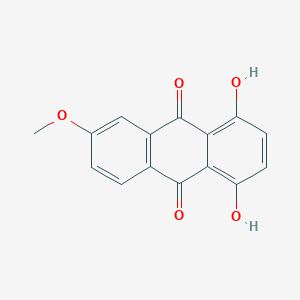
1,4-Dihydroxy-6-methoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dihydroxy-6-methoxy-9,10-anthraquinone , is a naturally occurring anthraquinone derivative. Its chemical formula is C₁₅H₁₀O₅ , and its molecular weight is approximately 270.24 g/mol. This compound features a fused anthracene ring system with hydroxyl and methoxy substituents at specific positions .
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of 1,4-dihydroxy-6-methoxyanthracene-9,10-dione. One common method involves the oxidation of 1,4,6-trihydroxyanthraquinone using reagents like iodine or nitric acid. The reaction proceeds as follows:
1,4,6-trihydroxyanthraquinoneoxidationthis compound
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient oxidation processes to yield the desired anthraquinone.
Análisis De Reacciones Químicas
1,4-Dihydroxy-6-methoxyanthracene-9,10-dione undergoes various chemical reactions:
Oxidation: It can be further oxidized to form other anthraquinones.
Reduction: Reduction reactions yield dihydroxyanthracenes.
Substitution: Substituents can be introduced at different positions on the anthracene ring.
Common reagents include iodine, nitric acid, and reducing agents. The major products depend on reaction conditions and substituents.
Aplicaciones Científicas De Investigación
This compound finds applications in diverse fields:
Chemistry: Used as a precursor for synthesizing other anthraquinones.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its role in cancer therapy and as an anti-inflammatory agent.
Industry: Employed in dye synthesis and as a colorant.
Mecanismo De Acción
The exact mechanism by which 1,4-dihydroxy-6-methoxyanthracene-9,10-dione exerts its effects remains an active area of research. It likely involves interactions with cellular targets and signaling pathways.
Comparación Con Compuestos Similares
1,4-Dihydroxy-6-methoxyanthracene-9,10-dione stands out due to its unique combination of hydroxyl and methoxy groups. Similar compounds include other anthraquinones like 5,8-dihydroxy-1,4-naphthoquinone .
Propiedades
Número CAS |
72473-66-6 |
|---|---|
Fórmula molecular |
C15H10O5 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
1,4-dihydroxy-6-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c1-20-7-2-3-8-9(6-7)15(19)13-11(17)5-4-10(16)12(13)14(8)18/h2-6,16-17H,1H3 |
Clave InChI |
ASDLWPFNKGHQKG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



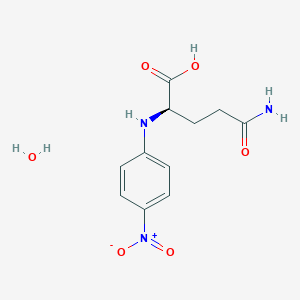
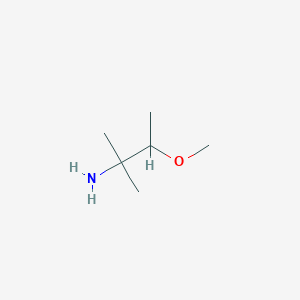
![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
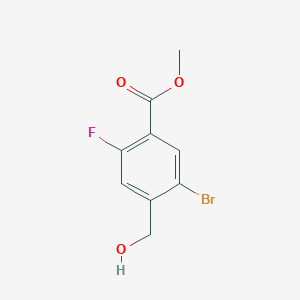
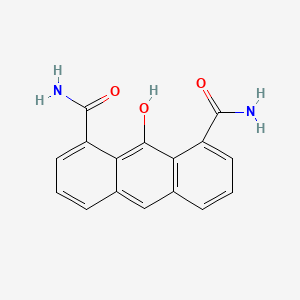

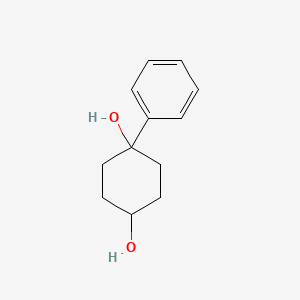

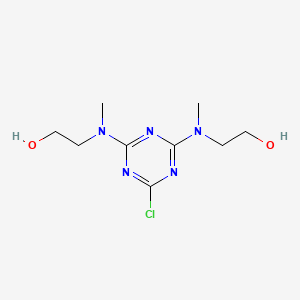
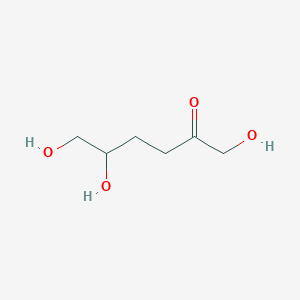
![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)
![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B13134112.png)
